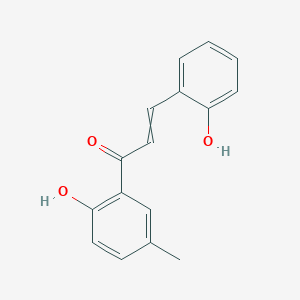
1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of hydroxyl groups on both phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form saturated ketones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated ketones.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The α,β-unsaturated carbonyl system can interact with nucleophiles, leading to the formation of adducts that can modulate cellular processes.
Comparison with Similar Compounds
1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one can be compared with other chalcones, such as:
- 1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
- 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one
Uniqueness: The presence of hydroxyl groups on both phenyl rings and the methyl group on one of the phenyl rings distinguishes this compound from other chalcones. These structural features can influence its chemical reactivity and biological activity, making it a unique compound for various applications.
Properties
CAS No. |
61313-34-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-11-6-8-15(18)13(10-11)16(19)9-7-12-4-2-3-5-14(12)17/h2-10,17-18H,1H3 |
InChI Key |
BGQMRSOJTCGEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)-](/img/structure/B14566002.png)

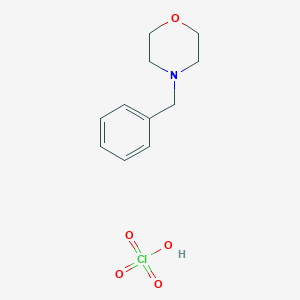
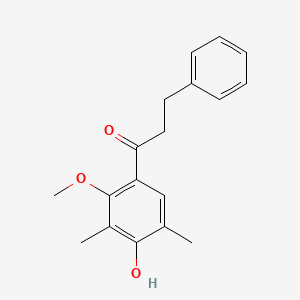
![Acetic acid, 2,2'-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester](/img/structure/B14566057.png)
![2-[Hydroxy(4-nitrophenoxy)phosphoryl]-1-methylpyridin-1-ium](/img/structure/B14566059.png)
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14566062.png)



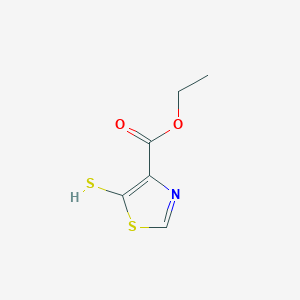
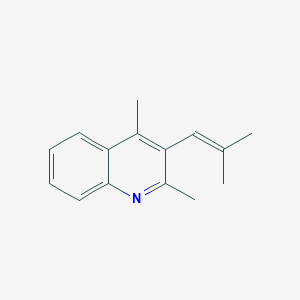
![Methanone, [5-chloro-2-[(2-hydroxypropyl)methylamino]phenyl]phenyl-](/img/structure/B14566096.png)
